Unii-6bbk8AP9G8

Description

Chemical Identity and Nomenclature

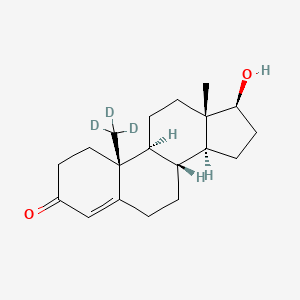

Testosterone 19-D3 is systematically identified as (8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-10-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one, representing a deuterated analog of the naturally occurring hormone testosterone. The compound possesses the molecular formula C19H28O2 and exhibits a molecular weight of 291.4 grams per mole, which reflects the substitution of three hydrogen atoms with deuterium isotopes at the 19-methyl position. The Chemical Abstracts Service registry number 69660-28-2 provides unique identification for this compound in chemical databases.

The nomenclature of Testosterone 19-D3 encompasses several synonymous designations that reflect its structural characteristics and analytical applications. Primary synonyms include Testosterone-19-2H3, emphasizing the isotopic substitution, and (17beta)-17-Hydroxyandrost-4-en-3-one-19,19,19-D3, which provides detailed stereochemical information. Additional designations such as Androst-4-en-3-one-19,19,19-d3, 17-hydroxy-, (17beta)- further specify the structural framework and confirm the beta configuration at the 17-position.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound provides complete structural specification: (8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-10-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one. This systematic nomenclature ensures unambiguous identification across international scientific communications and regulatory frameworks.

The chemical structure exhibits specific stereochemical configurations that are critical for its biological and analytical properties. The compound maintains the characteristic steroid backbone with four fused rings, designated as the cyclopenta[a]phenanthrene system. The presence of a ketone functional group at the 3-position and a hydroxyl group at the 17-position mirrors the structural features of natural testosterone, while the trideuteriomethyl substitution at the 10-position provides the isotopic labeling essential for analytical applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H28O2 | |

| Molecular Weight | 291.4 g/mol | |

| CAS Registry Number | 69660-28-2 | |

| UNII Code | 6BBK8AP9G8 | |

| InChI Key | MUMGGOZAMZWBJJ-RJSKNYPQSA-N |

Historical Development of Deuterated Testosterone Analogs

The historical development of deuterated testosterone analogs represents a significant milestone in the evolution of isotope-labeled pharmaceuticals and analytical standards. The incorporation of deuterium into drug molecules began in the early 1960s with pioneering studies on deuterated tyramine and morphine, establishing the foundation for subsequent developments in steroid chemistry. The concept of deuterium substitution emerged from bioisosterism principles, where structural modifications are designed to improve pharmaceutical properties while maintaining biological activity.

The development of deuterated testosterone compounds gained momentum through the work of early researchers who recognized the potential advantages of isotopic substitution in analytical chemistry and metabolic studies. Initial investigations focused on understanding how deuterium incorporation could affect the pharmacokinetic properties of steroid molecules. The synthesis of deuterated testosterone analogs was initially driven by the need for reliable internal standards in mass spectrometric analysis, where the isotopic signature could provide unambiguous identification and quantification.

The first documented synthesis of testosterone-19,19,19-d3 was accomplished through specialized synthetic routes that incorporated deuterated methyl groups at specific positions of the steroid framework. These early synthetic approaches utilized Grignard reactions with deuterium-labeled methyl magnesium iodide, followed by oxidation reactions to establish the characteristic ketone functionality at the 3-position. The development of these synthetic methodologies represented a significant advancement in isotope chemistry and provided the foundation for contemporary analytical applications.

The historical significance of deuterated testosterone analogs extends beyond their immediate analytical applications to encompass broader developments in pharmaceutical science. The approval of deutetrabenazine by the Food and Drug Administration in 2017 marked a watershed moment for deuterated drugs, establishing regulatory precedents and commercial viability for deuterium-containing pharmaceuticals. This regulatory milestone validated the scientific principles underlying deuterium incorporation and encouraged further research into deuterated steroid analogs.

Contemporary developments in deuterated testosterone synthesis have benefited from advanced synthetic methodologies and improved understanding of isotope effects. Recent research has established unified synthetic routes that can produce multiple deuterated steroid analogs, including 18- and 19-trideuterated testosterone, androstenedione, and progesterone. These synthetic advances utilize deuterated iodomethane as a key building block and employ the Hajos-Parrish ketone as an intermediate, demonstrating the sophistication of modern deuterium chemistry.

| Historical Milestone | Year | Significance |

|---|---|---|

| First deuterated compounds | 1960s | d2-tyramine and d3-morphine studies |

| Testosterone-d3 synthesis | 1970s-1980s | Development of analytical standards |

| First deuterated drug approval | 2017 | Deutetrabenazine regulatory approval |

| Unified synthesis routes | 2020s | Multi-compound deuteration strategies |

Significance in Analytical Chemistry and Steroid Research

Testosterone 19-D3 has established itself as an indispensable tool in analytical chemistry, particularly in applications requiring precise quantification of testosterone and related steroids. The compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, where its isotopic signature provides reliable reference points for quantitative analysis. The deuterium substitution at the 19-position creates a distinct mass shift that enables unambiguous differentiation from endogenous testosterone while maintaining virtually identical chemical and chromatographic properties.

The analytical significance of Testosterone 19-D3 extends to its role as a surrogate analyte in complex biological matrices. Research has demonstrated its utility in simultaneous determination of multiple compounds in rat plasma, where it serves as a representative analyte for testosterone while providing enhanced analytical reliability. The compound's isotopic labeling ensures that matrix effects and extraction efficiencies are accurately accounted for in quantitative determinations, leading to improved analytical precision and accuracy.

Mass spectrometric analysis of Testosterone 19-D3 reveals characteristic fragmentation patterns that facilitate its identification and quantification. Gas chromatography-mass spectrometry studies have identified key fragmentation ions, including the molecular ion at m/e 291 and significant fragment ions at m/e 276, 273, 249, 231, 206, and 124. The base peak at m/e 124 provides a reliable quantification ion, while the molecular ion confirms the identity of the deuterated compound. These spectroscopic characteristics enable routine analytical applications with high specificity and sensitivity.

The compound's significance in steroid research encompasses its role in metabolic studies and biosynthetic investigations. Testosterone 19-D3 serves as a tracer molecule for understanding testosterone metabolism and clearance pathways, providing insights into enzymatic processes and metabolic fate. Pharmacokinetic studies utilizing testosterone propionate-19,19,19-d3 have demonstrated the compound's utility in tracking drug absorption, distribution, and elimination, with plasma levels maintained at physiologically relevant concentrations for extended periods.

Contemporary analytical applications of Testosterone 19-D3 have expanded to include clinical research methods for measuring low-level testosterone in biological samples. Advanced analytical techniques employing differential mobility separation coupled with LC-MS/MS have achieved quantification limits below 1 picogram per milliliter using Testosterone 19-D3 as an internal standard. These ultra-sensitive methods represent significant advances in clinical analytical chemistry and enable research applications previously limited by analytical sensitivity.

The quality control aspects of Testosterone 19-D3 are critical for its analytical applications. Commercial preparations typically exhibit chemical purity exceeding 98.5%, with isotopic enrichment greater than 97% for the d3 species. The compound demonstrates excellent stability under appropriate storage conditions and maintains its analytical properties over extended periods. Water content is typically maintained below 3%, ensuring analytical reliability and preventing degradation.

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-13-methyl-10-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMGGOZAMZWBJJ-RJSKNYPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69660-28-2 | |

| Record name | Testosterone 19-D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069660282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TESTOSTERONE 19-D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BBK8AP9G8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of Unii-6bbk8AP9G8 involves several steps, starting from the basic structure of testosterone. The synthetic route typically includes the introduction of deuterium atoms at specific positions on the testosterone molecule. This process requires precise reaction conditions, including controlled temperature and pressure, to ensure the correct placement of deuterium atoms. Industrial production methods often involve large-scale chemical reactors and advanced purification techniques to obtain high-purity Unii-6bbk8AP9G8.

Chemical Reactions Analysis

Unii-6bbk8AP9G8 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Unii-6bbk8AP9G8 can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Unii-6bbk8AP9G8 has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of testosterone and its derivatives.

Biology: It is used in studies related to hormone regulation and metabolism.

Medicine: It is used in the development of new therapeutic agents for hormone replacement therapy and other medical conditions.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Unii-6bbk8AP9G8 involves its interaction with androgen receptors in the body. Upon binding to these receptors, it activates a series of molecular pathways that regulate gene expression and protein synthesis. This leads to various physiological effects, including the development of male secondary sexual characteristics and the regulation of reproductive functions.

Comparison with Similar Compounds

Research Findings and Data Gaps

Spectroscopic Characterization

While UNII-6BBK8AP9G8 lacks public spectral data, analogous compounds like TPP and resorcinol derivatives are characterized by:

- ¹H/¹³C NMR : Peaks corresponding to aromatic protons (δ 7.2–7.8 ppm) and phosphate-linked carbons (δ 120–130 ppm) .

- IR Spectroscopy : P=O stretching vibrations (~1250–1300 cm⁻¹) .

Pharmacological and Industrial Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.